

Spectroscopic Analysis of Pyridazine-3-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Pyridazineacetic acid

Cat. No.: B1342412

[Get Quote](#)

Disclaimer: Extensive searches for experimental spectroscopic data on **3-pyridazineacetic acid** yielded no specific results. Due to this lack of available information, this guide focuses on the spectroscopic analysis of a structurally related analogue, pyridazine-3-carboxylic acid. This compound shares the core pyridazine ring and a carboxylic acid functional group, offering valuable insights into the spectroscopic characteristics of this class of molecules. The data presented herein is compiled from available literature and databases for pyridazine-3-carboxylic acid and should be considered as a reference for researchers, scientists, and drug development professionals working with similar chemical entities.

Introduction

Pyridazine-3-carboxylic acid is a heterocyclic organic compound with a molecular formula of $C_5H_4N_2O_2$ and a molecular weight of 124.10 g/mol. Its structure, featuring a pyridazine ring substituted with a carboxylic acid group, makes it a molecule of interest in medicinal chemistry and materials science. Understanding its spectroscopic properties is fundamental for its identification, characterization, and quality control in various research and development applications. This guide provides a summary of its key spectroscopic features and the methodologies for their determination.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for pyridazine-3-carboxylic acid. It is important to note that some of this data is derived from studies on its coordination

complexes, and as such, the values for the free acid are inferred and should be treated as estimations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for Pyridazine-3-Carboxylic Acid (Estimated)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Notes
H-4	> 8.51	Doublet of Doublets	Estimated to be downfield of the coordinated ligand's signal.
H-5	> 7.93	Doublet of Doublets	Estimated to be downfield of the coordinated ligand's signal.
H-6	> 9.54	Doublet of Doublets	Estimated to be downfield of the coordinated ligand's signal.
-COOH	Variable	Broad Singlet	Typically observed between 10-13 ppm, highly dependent on solvent and concentration.

Note: The chemical shifts for the pyridazine ring protons are estimated based on the reported upfield shift upon coordination to a ruthenium(II) ion. The actual values for the free ligand are expected to be further downfield.[1]

Table 2: ^{13}C NMR Spectroscopic Data for Pyridazine-3-Carboxylic Acid

Carbon	Chemical Shift (δ , ppm)	Notes
C-3	~150-155	Shifted upon coordination.
C-4	~125-155	Within the aromatic region for the pyridazine ring.
C-5	~125-155	Within the aromatic region for the pyridazine ring.
C-6	~125-155	Within the aromatic region for the pyridazine ring.
-COOH	~165.24	Estimated based on a reported +5.0 ppm downfield shift upon coordination to a metal ion. [1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Pyridazine-3-Carboxylic Acid

Functional Group	Wavenumber (cm^{-1})	Intensity	Vibrational Mode
O-H (Carboxylic Acid)	3300-2500	Broad	Stretching
C-H (Aromatic)	3100-3000	Medium	Stretching
C=O (Carboxylic Acid)	~1733	Strong	Stretching
C=C, C=N, N=N (Ring)	1587-1436	Medium-Strong	Stretching

Note: The C=O stretching frequency is based on the reported value for the free ligand, which disappears upon coordination. The pyridazine ring vibrations are inferred from the region reported for its ruthenium complexes.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

No experimental mass spectrometry data for pyridazine-3-carboxylic acid was found in the searched literature. The table below provides its key mass-related properties.

Table 4: Mass Spectrometry Data for Pyridazine-3-Carboxylic Acid

Parameter	Value
Molecular Formula	C ₅ H ₄ N ₂ O ₂
Molecular Weight	124.10 g/mol
Exact Mass	124.0273 g/mol

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of pyridazine-3-carboxylic acid are not explicitly available. However, based on standard laboratory practices and information from related studies, the following methodologies can be applied.

NMR Spectroscopy

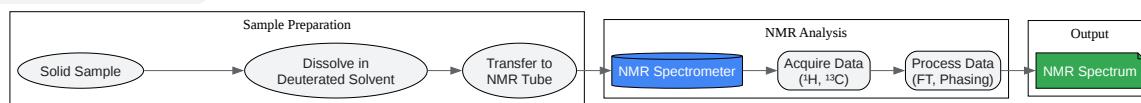
- Sample Preparation: Dissolve approximately 5-10 mg of pyridazine-3-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable base for solubility). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, such as tetramethylsilane (TMS).

IR Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

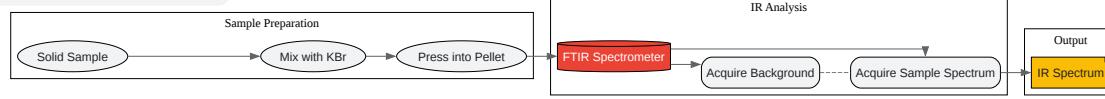
Mass Spectrometry


- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
- Data Acquisition:
 - EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with high-energy electrons.

- ESI-MS: Infuse the sample solution into the ESI source to generate protonated ($[M+H]^+$) or deprotonated ($[M-H]^-$) molecular ions.
- Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern can provide additional structural information.

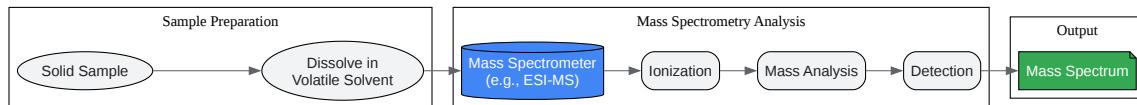
Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of a solid organic compound like pyridazine-3-carboxylic acid.


General workflow for NMR spectroscopy.

[Click to download full resolution via product page](#)

General workflow for NMR spectroscopy.


General workflow for IR spectroscopy (KBr pellet method).

[Click to download full resolution via product page](#)

General workflow for IR spectroscopy (KBr pellet method).

General workflow for mass spectrometry.

[Click to download full resolution via product page](#)

General workflow for mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Pyridazine-3-Carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1342412#spectroscopic-analysis-of-3-pyridazineacetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com